molecular formula C20H23N3O4S B2518122 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034483-64-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2518122
CAS No.: 2034483-64-0
M. Wt: 401.48
InChI Key: QHWYHYROLRLNQG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS: 2034483-64-0) is a synthetic carboxamide derivative with a molecular formula of C20H23N3O4S and a molecular weight of 401.5 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and sulfone groups at positions 1,3 and 2, respectively. The thiadiazole ring is linked via an amide bond to a tetrahydro-2H-pyran moiety bearing a phenyl group at position 2.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-22-17-9-8-16(14-18(17)23(2)28(22,25)26)21-19(24)20(10-12-27-13-11-20)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWYHYROLRLNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazole Carboxamides (): Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and derivatives (3b–3p) share the carboxamide linkage but differ in their heterocyclic cores (pyrazole vs. thiadiazole). These pyrazole analogs exhibit molecular weights ranging from 403.1 to 437.1 g/mol, comparable to the target compound (401.5 g/mol). Substituents like chloro, cyano, and aryl groups influence their melting points (123–183°C) and spectroscopic profiles (e.g., δ 2.65–2.66 ppm for methyl groups in ¹H-NMR) .

Thiazole Carboxamides (): Thiazole-based analogs, such as ND-11543 () and N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (), incorporate thiazole or imidazothiazole cores. Fluorine substitution in ’s compound may improve metabolic stability compared to the non-fluorinated target compound .

Physicochemical and Spectroscopic Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data (¹H-NMR, MS)
Target Compound Benzo[c]thiadiazole C20H23N3O4S 401.5 Dimethyl, sulfone, phenyl-THP N/A Smiles: CN1c2ccc(NC(=O)C3(c4ccccc4)CCOCC3)
3a Pyrazole C21H15ClN6O 403.1 Chloro, cyano, phenyl 133–135 δ 2.66 (s, 3H, CH3); MS: [M+H]+ 403.1
ND-11543 Imidazo[2,1-b]thiazole C26H22F4N6O2S 558.6 Trifluoromethyl, piperazine N/A Yield: 62%; MS data not reported
Compound Benzo[c]thiadiazole C20H20FN5O4S2 469.5 Fluoro, pyrrole, methyl-thiazole N/A Smiles includes F and pyrrole substituents

Key Observations:

  • Molecular Weight: The target compound (401.5 g/mol) is lighter than ND-11543 (558.6 g/mol) but comparable to pyrazole derivatives (403–437 g/mol).
  • Substituent Effects: Electron-withdrawing groups (e.g., sulfone in the target compound, chloro/cyano in pyrazoles) influence solubility and reactivity. Fluorine in ’s compound may enhance metabolic stability .
  • Synthetic Yields: Pyrazole derivatives (62–71% yields) and ND-11543 (62% yield) suggest moderate efficiency in carboxamide coupling reactions, consistent with methods using EDCI/HOBt or similar reagents .

Critical Analysis and Limitations

  • Data Gaps: The target compound lacks reported melting points, solubility, and biological activity data, limiting a comprehensive comparison.
  • Structural Diversity: While pyrazole and thiazole analogs share functional groups, core heterocycle differences (e.g., aromaticity, ring strain) may significantly alter their chemical behavior and applications.
  • Spectroscopic Consistency: ¹H-NMR data for methyl groups (δ ~2.65–2.66 ppm) are consistent across carboxamides, validating structural assignments .

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